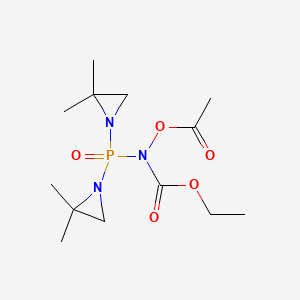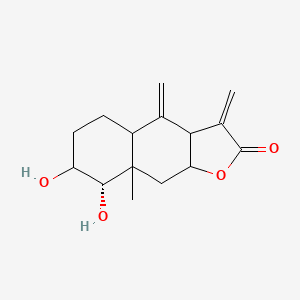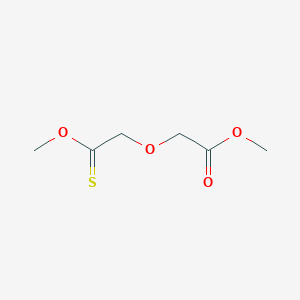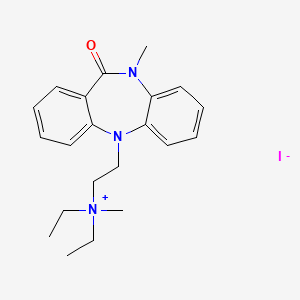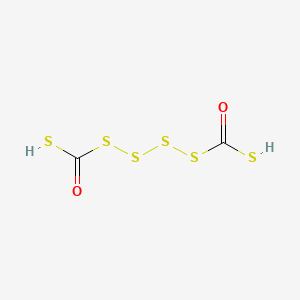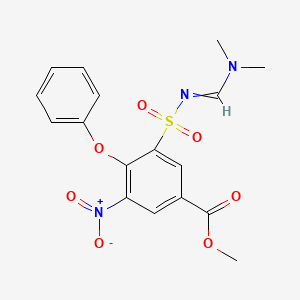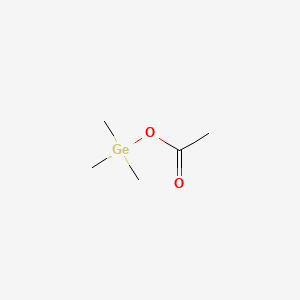
Germane, acetoxytrimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Germane, acetoxytrimethyl- typically involves the reaction of trimethylgermanium chloride with acetic acid in the presence of a base. The reaction proceeds as follows:
(CH3)3GeCl+CH3COOH→(CH3)3GeOCOCH3+HCl
This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the germanium compound.
Industrial Production Methods
On an industrial scale, the production of Germane, acetoxytrimethyl- may involve more efficient catalytic processes to increase yield and reduce costs. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
Germane, acetoxytrimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its elemental form or other lower oxidation state germanium compounds.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.
Nucleophiles: Various nucleophiles, including amines and alcohols, can participate in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a wide range of organogermanium compounds.
Applications De Recherche Scientifique
Germane, acetoxytrimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Medicine: Some studies suggest that organogermanium compounds may have therapeutic properties, including anti-tumor activity.
Industry: It is used in the production of semiconductors and other advanced materials due to its unique electronic properties.
Mécanisme D'action
The mechanism by which Germane, acetoxytrimethyl- exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with cellular components, leading to changes in cellular function. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Germane (GeH₄): Similar in structure but lacks the acetoxy group.
Trimethylgermane (Ge(CH₃)₃): Similar but without the acetoxy group.
Acetoxytrimethylsilane (Si(CH₃)₃OCOCH₃): Silicon analogue with similar structure.
Uniqueness
Germane, acetoxytrimethyl- is unique due to the presence of both germanium and an acetoxy group, which imparts distinct chemical properties
Propriétés
Numéro CAS |
1118-13-4 |
|---|---|
Formule moléculaire |
C5H12GeO2 |
Poids moléculaire |
176.78 g/mol |
Nom IUPAC |
trimethylgermyl acetate |
InChI |
InChI=1S/C5H12GeO2/c1-5(7)8-6(2,3)4/h1-4H3 |
Clé InChI |
WYYQJDBZXXZDRJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O[Ge](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


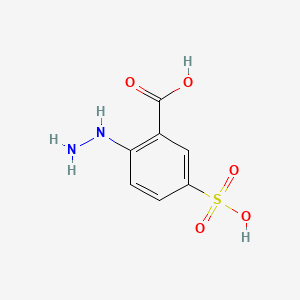
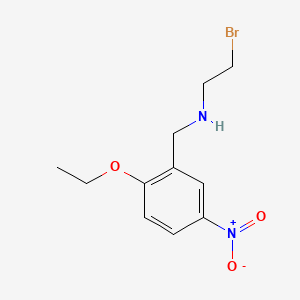
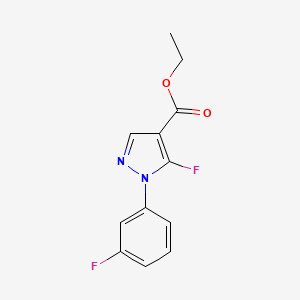
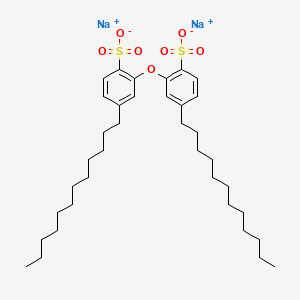
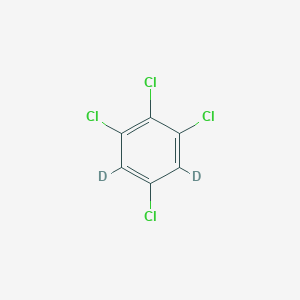
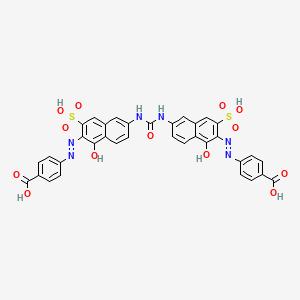
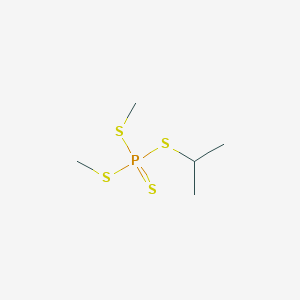
![N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide](/img/structure/B13753905.png)
